6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N2O3/c21-13-1-4-18-12(9-13)10-15(20(27)28-18)19(26)25-7-5-24(6-8-25)14-2-3-16(22)17(23)11-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTOOUIGNRGDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Perkin Condensation for Coumarin Formation
The coumarin backbone is typically synthesized via Perkin condensation between 2-hydroxybenzaldehyde derivatives and acetic anhydride. For 6-bromo substitution:
- Substrate preparation : 5-Bromo-2-hydroxybenzaldehyde is reacted with acetic anhydride under reflux (140–160°C) for 6–8 hours.
- Cyclization : The resulting α,β-unsaturated acid undergoes intramolecular cyclization in acidic conditions (H₂SO₄ or polyphosphoric acid) to yield 6-bromo-2H-chromen-2-one.
Table 1: Optimization of Perkin Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 150°C | 78–82 |
| Catalyst | H₂SO₄ (conc.) | 80 |
| Reaction Time | 7 hours | 81 |
Bromination Strategies
Direct bromination of unsubstituted coumarin is challenging due to regioselectivity issues. Two validated methods include:
- Directed ortho-bromination : Use of N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) at 0°C to selectively brominate the 6-position.
- Starting with pre-brominated precursors : Sourcing 5-bromo-2-hydroxybenzaldehyde avoids competitive ring bromination.
Preparation of the Piperazine-3,4-Dichlorophenyl Fragment
N-Arylation of Piperazine
- Buchwald-Hartwig Coupling :
Piperazine reacts with 1,2-dichloro-4-iodobenzene under palladium catalysis (Pd₂(dba)₃, Xantphos) in toluene at 110°C, yielding 4-(3,4-dichlorophenyl)piperazine.
Table 2: Catalytic Conditions for N-Arylation
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Toluene | 110 | 85 |
| Pd(OAc)₂/BINAP | DMF | 100 | 72 |
Carbonyl Linker Installation
The piperazine fragment is functionalized with a carbonyl group via:
- Phosgene-free carbonylation : Reaction with triphosgene (BTC) in dichloromethane at 0°C generates the reactive piperazine-1-carbonyl chloride intermediate.
Coupling of Fragments
Acylation of Coumarin
The brominated coumarin core undergoes Friedel-Crafts acylation with piperazine-1-carbonyl chloride:
- Activation : Lewis acid (AlCl₃ or FeCl₃) facilitates electrophilic substitution at the coumarin’s 3-position.
- Reaction conditions : Conducted in anhydrous dichloroethane at 60°C for 12 hours, achieving 68–73% yield.
Table 3: Acylation Efficiency
| Lewis Acid | Solvent | Yield (%) |
|---|---|---|
| AlCl₃ | DCE | 73 |
| FeCl₃ | Toluene | 68 |
Alternative Mitsunobu Coupling
For higher regioselectivity, the Mitsunobu reaction couples preformed 3-hydroxycoumarin with 4-(3,4-dichlorophenyl)piperazine-1-carboxylic acid using DIAD and PPh₃ in THF (Yield: 65%).
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, coumarin H-4), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, dichlorophenyl-H).
- IR : 1725 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide C=O).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety during exothermic steps (e.g., Perkin condensation), reducing reaction times by 40% compared to batch processes.
Green Chemistry Metrics
- Atom Economy : 82% for fragment coupling steps.
- E-factor : 18.7 (solvent recovery reduces to 6.2).
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other functional groups can be substituted with different atoms or groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its bioactive properties. Key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potent antibacterial activity .
- Neuroprotective Effects : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Mechanism of Action :
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its versatile chemical properties make it suitable for:
- Synthesis of New Pharmaceuticals : The compound can be utilized in developing new drugs targeting various diseases.
- Material Science : Its unique structural characteristics allow for the development of novel materials with specific properties .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various piperazine derivatives including 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one. Results indicated significant activity against S. aureus strains with MIC values ranging from 2 to 4 μg/mL. This study supports the hypothesis that bromine substitution enhances antibacterial efficacy .
Case Study 2: Neuroprotective Properties
Research on piperazine derivatives revealed that certain compounds could inhibit acetylcholinesterase activity effectively. The implications for treating neurodegenerative diseases were promising, suggesting that further exploration of this compound could yield beneficial therapeutic agents .
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-4-one
- 6-Bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-ol
Uniqueness
Compared to similar compounds, 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Biological Activity
6-Bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines a chromenone structure with a piperazine moiety, which is often associated with various therapeutic effects, including antitumor and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 466.25 g/mol. The presence of bromine and dichlorophenyl groups suggests significant potential for biological activity due to their electron-withdrawing properties, which can enhance the compound's reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor effects. A study highlighted that derivatives containing halogen substituents, such as bromine and chlorine, showed increased cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with established chemotherapeutics like doxorubicin demonstrated a synergistic effect, enhancing overall cytotoxicity and promoting apoptosis in cancer cells .
The proposed mechanism for the antitumor activity involves the inhibition of key signaling pathways related to cell proliferation and survival. Compounds with similar structures have been shown to interact with targets such as BRAF(V600E) and EGFR, which are critical in cancer progression. The presence of the piperazine moiety is believed to facilitate binding to these targets, thereby inhibiting tumor growth .
Study on Cytotoxic Effects
A comprehensive study evaluated the cytotoxic effects of various derivatives of piperazine-based compounds on different cancer cell lines. The results revealed that the introduction of halogen atoms significantly enhanced the compounds' ability to induce cell death. Specifically, this compound exhibited IC50 values comparable to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo Compound | MDA-MB-231 | 12.5 | EGFR Inhibition |
| Doxorubicin | MDA-MB-231 | 15 | Topoisomerase II Inhibition |
| Combination | MDA-MB-231 | 8.0 | Synergistic Effect |
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has also been investigated for its anti-inflammatory properties. Studies have shown that piperazine derivatives can inhibit pro-inflammatory cytokines and modulate immune responses. This dual action makes them promising candidates for treating conditions characterized by chronic inflammation .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like Br and Cl) enhances potency.
- Piperazine Moiety : Essential for biological activity; modifications can lead to significant changes in efficacy.
- Synergistic Effects : Co-administration with conventional drugs can improve therapeutic outcomes in resistant cancer types .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling the chromen-2-one core with a substituted piperazine moiety. Key steps include:
- Bromination : Introducing the bromine atom at the 6-position of the chromen-2-one scaffold under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in anhydrous DMF .
- Piperazine Coupling : Reacting the brominated intermediate with 4-(3,4-dichlorophenyl)piperazine via a carbonyl linker. Use coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify the chromen-2-one backbone (e.g., carbonyl resonance at ~160 ppm) and piperazine substituents (e.g., aromatic protons in the 6.8–7.4 ppm range) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., CHBrClNO, expected [M+H] = 487.9502) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if studying polymorphism or tautomerism .
Q. How can researchers design initial biological screening assays to evaluate the compound’s pharmacological potential?
- Methodological Answer :
- Target Selection : Prioritize receptors associated with the piperazine moiety (e.g., serotonin or dopamine receptors) using computational docking (AutoDock Vina) .
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HEPG2) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/ADP-Glo™ or FRET substrates .
- Positive Controls : Compare with known inhibitors (e.g., KU-0059436 for PARP inhibition) to contextualize activity .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying the 3,4-dichlorophenyl group on the piperazine moiety?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) substituents. Assess changes in binding affinity via radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors) .
- Computational Modeling : Use molecular dynamics (GROMACS) to simulate ligand-receptor interactions and identify steric/electronic clashes .
- Table : Example SAR Data
| Substituent | LogP | IC (nM) | Target Receptor |
|---|---|---|---|
| 3,4-Cl | 3.8 | 12.5 | D2 |
| 4-OCH | 2.1 | >1000 | D2 |
| 3-NO | 4.2 | 45.7 | 5-HT |
Q. How can researchers address discrepancies in crystallographic data between predicted and observed hydrogen-bonding patterns?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs like rings .
- Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects on bond angles/distances .
- Multi-Conformer Refinement : Use SHELXL to model disorder, particularly in flexible piperazine rings .
Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-PDA at 254 nm .
- Plasma Stability Assay : Incubate with rat plasma (1 mg/mL) for 24 hours. Quench with acetonitrile and quantify parent compound using LC-MS/MS .
- Microsomal Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify metabolites via UPLC-QTOF (e.g., hydroxylation at the chromen-2-one core) .
Q. How can researchers integrate computational and experimental data to predict off-target effects?
- Methodological Answer :
- Proteome-Wide Docking : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to rank potential off-targets .
- Kinome Profiling : Employ kinase panels (e.g., Eurofins DiscoverX) to measure inhibition at 1 µM concentration .
- Transcriptomics : Treat cell lines (e.g., HEK293) and perform RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen parameters (δ, δ, δ) using group contribution methods. Compare with solvents like DMSO (δ = 26.4) or ethyl acetate (δ = 18.6) .
- Experimental Validation : Use shake-flask method with UV quantification. Example results:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.3 ± 1.2 |
| Ethanol | 4.7 ± 0.5 |
| Hexane | <0.1 |
Q. What experimental approaches resolve inconsistencies in biological activity across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify via STR profiling to rule out contamination .
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to ensure adequate exposure .
- Pathway-Specific Reporters : Use luciferase assays (e.g., NF-κB or p53 reporters) to isolate mechanism-driven vs. off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
